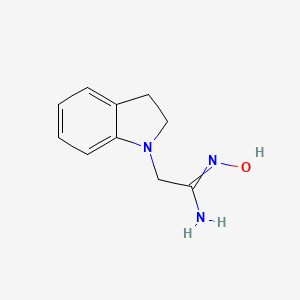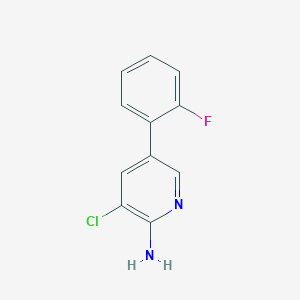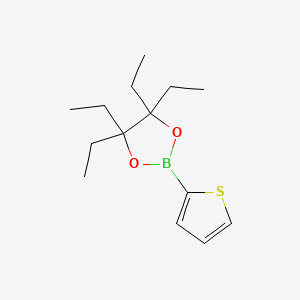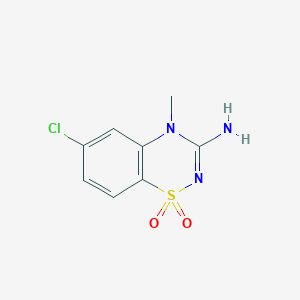![molecular formula C26H22N2O3 B14085335 1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)
1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a pyridine ring, a chromeno-pyrrole system, and an isopropyl-substituted phenyl group
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the chromeno-pyrrole core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable catalyst.
Attachment of the isopropyl-substituted phenyl group: This step may involve Friedel-Crafts alkylation or another electrophilic aromatic substitution reaction.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its unique structure, it may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function or metabolism.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
Indole derivatives: These compounds share the indole nucleus and exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Imidazole derivatives: These compounds contain the imidazole ring and are known for their broad range of chemical and biological properties, including antibacterial, antifungal, and antiviral activities.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are used in the development of new drugs due to their diverse biological profiles.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct properties and applications.
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O3/c1-16(2)18-7-9-19(10-8-18)23-22-24(29)20-5-3-4-6-21(20)31-25(22)26(30)28(23)15-17-11-13-27-14-12-17/h3-14,16,23H,15H2,1-2H3 |
InChI Key |
YPKKHNJWQAOVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)




![4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14085305.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)
![Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate](/img/structure/B14085317.png)


